![molecular formula C19H15F2NO3 B2877278 2,4-difluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide CAS No. 2097888-82-7](/img/structure/B2877278.png)
2,4-difluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide
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Description
The compound “2,4-difluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, which is a common motif in pharmaceutical drugs and has a furan ring, a five-membered aromatic ring with an oxygen atom. The presence of the difluoro group could potentially enhance the compound’s reactivity or biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (benzene and furan) would contribute to the compound’s stability. The difluoro group could potentially influence the electronic distribution and thus the reactivity of the molecule .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, the amide group could participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group could enhance its solubility in polar solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .Scientific Research Applications
Antiplasmodial Activity
Research on acyl derivatives of furazanes, structurally similar to the specified benzamide, has demonstrated significant activity against strains of Plasmodium falciparum. These studies reveal the potential of benzamides in the development of antimalarial drugs, highlighting the importance of the acyl moiety's nature and substitution patterns on the phenyl ring for activity and cytotoxicity (Hermann et al., 2021).
Synthetic Methodology
A study on the Rh(III)-catalyzed redox-neutral C-H alkenylation of benzamides with gem-difluorohomoallylic silyl ethers showcases a novel method for synthesizing difluorinated compounds. This technique demonstrates broad substrate compatibility and functional group tolerance, offering new opportunities for creating elaborate difluorinated molecules (Cui et al., 2023).
Antipathogenic Activity
Another area of application is the synthesis and antipathogenic testing of new thiourea derivatives, which have shown significant activity against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of benzamide derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Material Science Applications
In the field of materials science, the synthesis of new fluorinated monomers for side chain liquid crystalline polysiloxanes is notable. These monomers, featuring fluorinated chains and a mesogenic moiety, lead to polymers exhibiting high smectogenic properties, underscoring the utility of benzamide derivatives in creating advanced materials with specific thermal and optical characteristics (Bracon et al., 2000).
properties
IUPAC Name |
2,4-difluoro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO3/c20-14-7-8-15(16(21)10-14)19(24)22-11-17(23)12-3-5-13(6-4-12)18-2-1-9-25-18/h1-10,17,23H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRNNIPILOZCCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=C(C=C(C=C3)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide |
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